molecular formula C21H13Cl3N2O2 B5032881 2-chloro-N-[3-(5,7-dichloro-1,3-benzoxazol-2-yl)phenyl]-4-methylbenzamide

2-chloro-N-[3-(5,7-dichloro-1,3-benzoxazol-2-yl)phenyl]-4-methylbenzamide

Cat. No.: B5032881
M. Wt: 431.7 g/mol
InChI Key: GXOMINHXPWIARA-UHFFFAOYSA-N
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Description

2-chloro-N-[3-(5,7-dichloro-1,3-benzoxazol-2-yl)phenyl]-4-methylbenzamide is a complex organic compound that features a benzoxazole ring substituted with chlorine atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-[3-(5,7-dichloro-1,3-benzoxazol-2-yl)phenyl]-4-methylbenzamide typically involves multiple steps. One common method includes the formation of the benzoxazole ring through a cyclization reaction, followed by chlorination and subsequent amide formation. The reaction conditions often involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the cyclization and chlorination processes .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common to ensure the compound meets the required specifications for its intended applications .

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-[3-(5,7-dichloro-1,3-benzoxazol-2-yl)phenyl]-4-methylbenzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield chlorinated benzoxazole derivatives, while reduction could produce amine derivatives .

Scientific Research Applications

2-chloro-N-[3-(5,7-dichloro-1,3-benzoxazol-2-yl)phenyl]-4-methylbenzamide has several applications in scientific research:

Mechanism of Action

The mechanism by which 2-chloro-N-[3-(5,7-dichloro-1,3-benzoxazol-2-yl)phenyl]-4-methylbenzamide exerts its effects involves interaction with specific molecular targets. It can bind to enzymes or receptors, altering their activity and leading to the desired biological or chemical outcome. The exact pathways and targets depend on the specific application and the environment in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

  • 2-chloro-N-[3-(5,7-dichloro-1,3-benzoxazol-2-yl)phenyl]-4-ethylbenzamide
  • 2-chloro-N-[3-(5,7-dichloro-1,3-benzoxazol-2-yl)phenyl]-4-methoxybenzamide

Uniqueness

Compared to similar compounds, 2-chloro-N-[3-(5,7-dichloro-1,3-benzoxazol-2-yl)phenyl]-4-methylbenzamide is unique due to its specific substitution pattern, which can influence its reactivity and interaction with biological targets. This uniqueness makes it a valuable compound for specialized applications in research and industry .

Properties

IUPAC Name

2-chloro-N-[3-(5,7-dichloro-1,3-benzoxazol-2-yl)phenyl]-4-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H13Cl3N2O2/c1-11-5-6-15(16(23)7-11)20(27)25-14-4-2-3-12(8-14)21-26-18-10-13(22)9-17(24)19(18)28-21/h2-10H,1H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXOMINHXPWIARA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C(=O)NC2=CC=CC(=C2)C3=NC4=C(O3)C(=CC(=C4)Cl)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H13Cl3N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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